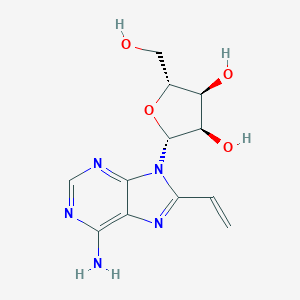
8-Vinyladenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Vinyladenosine is a modified form of adenosine, an important nucleoside that plays a crucial role in various biochemical processes in the body. The vinyl group attached to the 8-position of the adenine ring in 8-vinyladenosine makes it a unique molecule with distinct properties.
Mecanismo De Acción
The mechanism of action of 8-vinyladenosine involves its ability to modulate the activity of various enzymes and signaling pathways in the body. It has been shown to inhibit the activity of S-adenosylhomocysteine hydrolase, an enzyme involved in the regulation of DNA methylation. This leads to the accumulation of S-adenosylhomocysteine, which in turn induces apoptosis in cancer cells. 8-Vinyladenosine has also been shown to inhibit the activity of NF-κB, a transcription factor involved in the regulation of various inflammatory responses in the body.
Efectos Bioquímicos Y Fisiológicos
8-Vinyladenosine has been shown to have various biochemical and physiological effects in the body. It has been found to induce apoptosis in cancer cells, enhance the immune response, and inhibit the activity of various enzymes and signaling pathways. It has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of NF-κB.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 8-vinyladenosine in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a potential chemotherapeutic agent for the treatment of various cancers. However, one of the limitations of using 8-vinyladenosine in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on normal cells, which may limit its use in clinical settings.
Direcciones Futuras
There are several future directions for the research on 8-vinyladenosine. One of the areas of research is the development of more efficient and less toxic synthesis methods. Another area of research is the identification of the specific signaling pathways and enzymes targeted by 8-vinyladenosine. This will help in the development of more targeted and effective therapies for cancer and other diseases. Additionally, the potential use of 8-vinyladenosine in combination with other chemotherapeutic agents is an area of research that may lead to more effective cancer treatments.
Métodos De Síntesis
The synthesis of 8-vinyladenosine involves the modification of adenosine by adding a vinyl group to the 8-position of the adenine ring. This can be achieved through various chemical methods, including palladium-catalyzed cross-coupling reaction, Heck reaction, and Sonogashira coupling. The most commonly used method for the synthesis of 8-vinyladenosine is the palladium-catalyzed cross-coupling reaction.
Aplicaciones Científicas De Investigación
8-Vinyladenosine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral properties. It has also been shown to enhance the immune response and induce apoptosis in cancer cells. 8-Vinyladenosine has been used as a potential chemotherapeutic agent in the treatment of various cancers, including breast cancer, lung cancer, and leukemia.
Propiedades
Número CAS |
142386-40-1 |
|---|---|
Nombre del producto |
8-Vinyladenosine |
Fórmula molecular |
C12H15N5O4 |
Peso molecular |
293.28 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R)-2-(6-amino-8-ethenylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H15N5O4/c1-2-6-16-7-10(13)14-4-15-11(7)17(6)12-9(20)8(19)5(3-18)21-12/h2,4-5,8-9,12,18-20H,1,3H2,(H2,13,14,15)/t5-,8-,9-,12-/m1/s1 |
Clave InChI |
XWDWYGMKPANXOO-JJNLEZRASA-N |
SMILES isomérico |
C=CC1=NC2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |
SMILES |
C=CC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N |
SMILES canónico |
C=CC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N |
Sinónimos |
8-vinyladenosine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



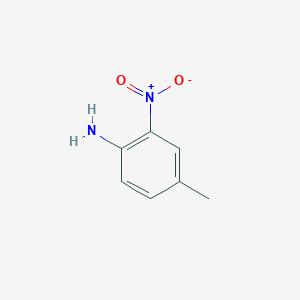
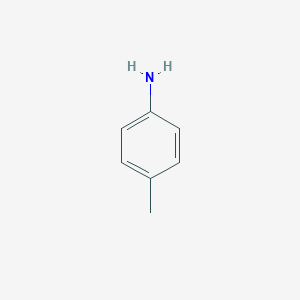

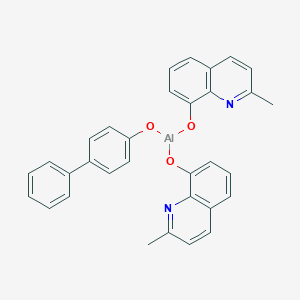
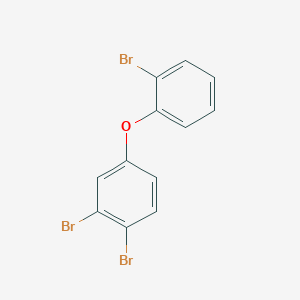

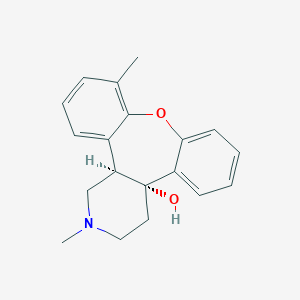
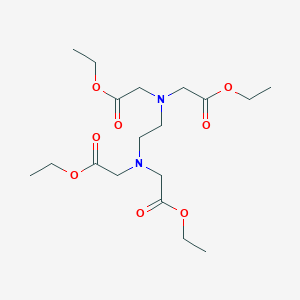
![7-Hydroxy-4-[2-(2-methoxyethoxy)ethoxymethyl]chromen-2-one](/img/structure/B134598.png)

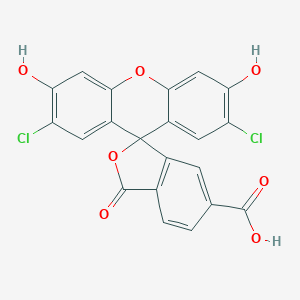
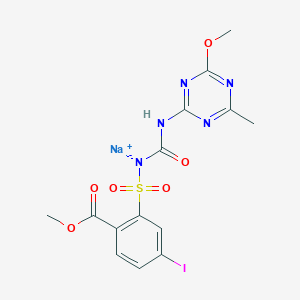

![Tris[N,N-bis(trimethylsilyl)amide]thulium(III)](/img/structure/B134616.png)